molecular formula C13H17Cl2NO3 B14361780 3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide CAS No. 90257-36-6

3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide

Cat. No.: B14361780
CAS No.: 90257-36-6
M. Wt: 306.18 g/mol
InChI Key: GPUYGGCUJGOGBA-UHFFFAOYSA-N
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Description

3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide is an organic compound with a complex structure that includes multiple functional groups such as chloro, ethoxy, and methoxymethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable aromatic precursor followed by the introduction of ethoxy and methoxymethyl groups through nucleophilic substitution reactions. The final step often involves the formation of the propanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90257-36-6

Molecular Formula

C13H17Cl2NO3

Molecular Weight

306.18 g/mol

IUPAC Name

3-chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide

InChI

InChI=1S/C13H17Cl2NO3/c1-3-19-13-9(8-18-2)6-10(7-11(13)15)16-12(17)4-5-14/h6-7H,3-5,8H2,1-2H3,(H,16,17)

InChI Key

GPUYGGCUJGOGBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)NC(=O)CCCl)COC

Origin of Product

United States

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